1h-Pyrazolo[3,4-b]pyrazin-3-amine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2H-pyrazolo[3,4-b]pyrazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H3,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZCGSFUJKIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303858 | |
| Record name | 1h-pyrazolo[3,4-b]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81411-64-5 | |
| Record name | 81411-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-pyrazolo[3,4-b]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyrazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyrazin 3 Amine and Analogues
Strategies for Constructing the Pyrazolo[3,4-b]pyrazine Scaffold
The fundamental challenge in synthesizing the pyrazolo[3,4-b]pyrazine core lies in the effective fusion of a pyrazole (B372694) ring onto a pyrazine (B50134) ring. The primary strategies involve either the cyclization of functionalized pyrazine precursors or the condensation of pyrazole derivatives with appropriate building blocks.
Building the pyrazole ring onto an existing pyrazine framework is a common and effective strategy. This typically involves a pyrazine molecule equipped with reactive groups at adjacent positions, which can undergo a cyclization reaction with a hydrazine (B178648) derivative.
A well-established method for forming the 1H-pyrazolo[3,4-b]pyrazine system involves the reaction of 3-chloro-2-cyanopyrazine with hydrazine and its derivatives. researchgate.net In this reaction, the hydrazine acts as a dinucleophile, attacking both the electrophilic carbon of the nitrile group and the carbon atom bearing the chlorine substituent, leading to intramolecular cyclization and the formation of the fused pyrazole ring. The specific product obtained can vary depending on the hydrazine used and the reaction conditions. researchgate.net For example, the reaction with hydrazine hydrate (B1144303) can lead to the formation of an amidrazone intermediate. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 3-Chloro-2-cyanopyrazine | Methylhydrazine | 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine | researchgate.net |
| 3-Chloro-2-cyanopyrazine | 1,1-Dimethylhydrazine | 1,1-Dimethyl-3-amino-1H-pyrazolo[3,4-b]pyrazin-1-ium chloride | researchgate.net |
| 3-Chloro-2-cyanopyrazine | Hydrazine hydrate | 3-(Hydrazinocarbonyl)pyrazine-2-carboxamidrazone | researchgate.net |
One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing pyrazolo[3,4-b]pyrazine analogues. These reactions combine multiple starting materials in a single reaction vessel, where they react in a cascade to form the final product without the need to isolate intermediates. This approach offers advantages in terms of reduced synthesis time, cost, and waste generation. nih.govrsc.org
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of pyrazolo-fused pyridine (B92270) synthesis, a principle that extends to pyrazine analogues. A typical one-pot reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or a β-ketonitrile. nih.gov While the specific reaction of a 4-nitroso-pyrazole is less commonly cited, the reaction of 5-amino-3-methyl-1-phenylpyrazole with various aldehydes and dimedone (a cyclic β-diketone) in a three-component reaction is a well-documented route to produce related pyrazolo[3,4-b]quinoline structures. rsc.org The general mechanism involves the initial formation of a Knoevenagel condensation product between the aldehyde and the malononitrile, which then undergoes a Michael addition with the aminopyrazole, followed by cyclization and aromatization to yield the fused heterocyclic system.
The application of microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields for the synthesis of heterocyclic compounds. researchgate.netosi.lv The synthesis of pyrazolo[3,4-b]pyrazine and its analogues is no exception. Microwave energy efficiently heats the polar solvents and reagents used in these syntheses, leading to much shorter reaction times compared to conventional heating methods. nih.gov
For example, the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully carried out using both conventional heating and microwave irradiation. The microwave-assisted method consistently results in a dramatic reduction in reaction time and often provides higher product yields. nih.govrsc.org
Table: Comparison of Conventional vs. Microwave Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Reference |
|---|---|---|---|
| Three-component synthesis of pyrazolo[3,4-b]pyridines | Several hours | ≤10 minutes | nih.govrsc.org |
This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can facilitate key steps like condensation and cyclization. researchgate.net
Condensation Reactions.rsc.orgresearchgate.net
Condensation reactions provide a direct and efficient means to construct the pyrazolo[3,4-b]pyrazine ring system. These reactions typically involve the joining of two precursor molecules with the elimination of a small molecule, such as water or an alcohol.
A common and effective method for synthesizing the 1H-pyrazolo[3,4-b]pyrazine scaffold is through the condensation of appropriately substituted pyrazine and pyrazole precursors. rsc.org One-pot multicomponent reactions using simple starting materials like aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amines offer a rapid way to access structurally diverse 1H-pyrazolo[3,4-b]pyridines, which are structurally related to the pyrazin-3-amine target. researchgate.net
For instance, the reaction of 3-chloro-2-cyanopyrazine with hydrazine derivatives can lead to the formation of the pyrazolo[3,4-b]pyrazine system. researchgate.net Similarly, the condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been shown to be an efficient route to new N-fused heterocycles. rsc.org The reaction conditions for these condensations can vary, often employing refluxing acetic acid or other catalysts to facilitate the cyclization. rsc.org
Functionalization and Derivatization Strategies of the 1H-Pyrazolo[3,4-b]pyrazin-3-amine Core
Once the core 1H-pyrazolo[3,4-b]pyrazine structure is in hand, further modifications can be made to fine-tune its properties. These strategies focus on introducing new functional groups at various positions on the heterocyclic ring system.
Introduction of Substituents at Key Positions.researchgate.netimist.marsc.org
The introduction of substituents at specific positions of the 1H-pyrazolo[3,4-b]pyrazine core is crucial for modulating its biological activity and physical properties. Halogenation, such as bromination or chlorination, can introduce a handle for further cross-coupling reactions. rsc.org For example, bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, a related scaffold, results in substitution at the 3-position of the heterocyclic core. rsc.org The synthesis of pyrazolo[3,4-b]pyridin-3-ones has been achieved through the condensation of 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one, with subsequent functionalization at positions 4 or 6. imist.ma
| Starting Material | Reagent | Position of Substitution | Reference |
| 1-benzyl-1H-pyrazolo[3,4-b]pyridine | Bromine or Chlorine | 3-position | rsc.org |
| 3-amino-1-phenylpyrazolin-5-one | 4-hydroxy-6-methylpyran-2-one | 4 or 6 position | imist.ma |
Chemical Modifications at the Amine Group.researchgate.net
The amine group at the 3-position of the 1H-pyrazolo[3,4-b]pyrazine core is a key site for chemical modification. This functional group can undergo a variety of reactions, allowing for the introduction of diverse substituents. Acylation and reactions with isothiocyanates are common transformations. researchgate.net For example, the reaction of this compound with p-chlorobenzoic aldehyde or phenyl-isothiocyanate leads to the corresponding derivatized products. researchgate.net Furthermore, iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines can be used to introduce an iodine atom, which serves as a versatile handle for subsequent cross-coupling reactions. researchgate.net
| Reagent | Resulting Functional Group | Reference |
| p-Chlorobenzoic aldehyde | Imine | researchgate.net |
| Phenyl-isothiocyanate | Thiourea | researchgate.net |
| Nitrous acid followed by potassium iodide | Iodo | researchgate.net |
Suzuki Cross-Coupling Reactions for Scaffold Extension.imist.ma
The Suzuki cross-coupling reaction is a powerful tool for extending the scaffold of this compound and its analogues. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, such as a boronic acid or ester. libretexts.org This methodology is particularly useful for introducing aryl, heteroaryl, or vinyl groups. rsc.org For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines, which can be synthesized from the corresponding 3-amino derivatives, are excellent substrates for Suzuki coupling reactions with various boronic acids. researchgate.net This allows for the synthesis of a wide range of C3-substituted pyrazolopyridines. researchgate.net The reaction has also been successfully applied to unprotected nitrogen-rich heterocycles, demonstrating its broad applicability. nih.gov
| Coupling Partner 1 (Halide) | Coupling Partner 2 (Boronic Acid) | Catalyst System | Resulting Structure | Reference |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd catalyst | 3-Aryl-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroarylboronic acid | XPhos Pd G2 precatalyst | 4-Substituted-3,5-dinitropyrazole | rsc.org |
Analogues with Fused Selenolo Rings
The fusion of a selenophene (B38918) ring to the pyrazolo[3,4-b]pyrazine core gives rise to selenolo[3,2-e]pyrazolo[3,4-b]pyrazine analogues, a class of compounds with potentially unique electronic and biological properties. The synthesis of functionalized 1H-pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazines and their fused derivatives can be achieved via ipso-substitution of a methylsulfonyl group with various nucleophiles, including selenium-containing reagents. researchgate.net While direct synthesis of selenolo-fused this compound is not explicitly detailed in the provided context, the principles of synthesizing related fused systems suggest that such analogues could be accessible through carefully designed synthetic routes.
Biological Activities and Pharmacological Profiles of 1h Pyrazolo 3,4 B Pyrazin 3 Amine Derivatives
Anticancer and Anti-proliferative Activities
Derivatives of 1H-pyrazolo[3,4-b]pyrazine have demonstrated notable potential as anticancer agents, exhibiting inhibitory effects on cancer cell growth and proliferation.
Inhibition of Cancer Cell Proliferation (In vitro)
Numerous studies have synthesized and evaluated series of 1H-pyrazolo[3,4-b]pyrazine derivatives for their in vitro anti-proliferative activities against various human cancer cell lines. For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were developed and tested for their ability to inhibit cell growth. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a free amino moiety on the 1H-pyrazolo[3,4-b]pyridin-3-amine scaffold was crucial for their anti-proliferative effects. nih.gov
Similarly, two series of pyrazolo[3,4-b]pyridine derivatives, designated 9a–h and 14a–h, were synthesized and assessed for their anticancer capabilities against HeLa, MCF-7, and HCT-116 cancer cell lines. nih.govnih.gov Another study focused on a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, which were screened across a panel of ten cancer cell lines, including those from breast, colon, prostate, brain, and ovarian cancers. nih.gov
Furthermore, new derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net The design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives has also been a focus, with these compounds being assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells. nih.gov
The table below summarizes the in vitro anti-proliferative activity of selected 1H-pyrazolo[3,4-b]pyrazine derivatives.
| Derivative Series | Cancer Cell Lines Tested | Key Findings |
| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines | MCF-7, WI-38 (normal cell line) | Compound 15c showed potent anti-proliferation against MCF-7 cells and high selectivity over normal cells. nih.gov |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (9a-h, 14a-h) | HeLa, MCF-7, HCT-116, WI-38 (normal cell line) | Compound 9a was highly active against HeLa cells. Compound 14g showed significant cytotoxicity towards MCF-7 and HCT-116 cells. Both showed good safety profiles on normal cells. nih.govnih.gov |
| lH-pyrazolo[3,4-b]quinolin-3-amines | Breast (MDAMB-231, MCF-7), Colon (HCT-116, HCT-15, HT-29, LOVO), Prostate (DU-145, PC3), Brain (LN-229), Ovarian (A2780) | Compound QTZ05 demonstrated the most potent and selective antitumor efficacy in colon cancer cell lines. nih.gov |
| Pyrazolo[3,4-b]pyrazines | MCF-7 (breast cancer) | Compounds 25i and 25j exhibited very significant inhibitory activity against the MCF-7 cell line. nih.govresearchgate.net |
| 1H-pyrazolo[3,4-d]pyrimidines | A549, HCT-116 | Compounds 8, 10, 12a, and 12b showed potent anti-proliferative activities. Compound 12b was the most promising. nih.gov |
Mechanistic Studies of Anti-proliferative Effects
The anticancer effects of 1H-pyrazolo[3,4-b]pyrazine derivatives are attributed to several underlying mechanisms, including the disruption of microtubule dynamics and interference with the cell cycle.
A key mechanism of action for some 1H-pyrazolo[3,4-b]pyrazine derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. By inhibiting this process, these compounds can effectively halt cell division and induce apoptosis (programmed cell death).
For example, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were designed as tubulin polymerization inhibitors. nih.gov Mechanistic studies confirmed that a lead compound from this series, 15c, exhibited strong anti-tubulin polymerization activity and altered tubulin morphology. nih.gov Molecular docking studies further suggested that this compound binds to the colchicine-binding site on tubulin. nih.gov Similarly, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have been designed as tubulin polymerization inhibitors that also target the colchicine (B1669291) site. researchgate.net
Interference with the cell cycle is another significant mechanism through which 1H-pyrazolo[3,4-b]pyrazine derivatives exert their anti-proliferative effects. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent cancer cells from multiplying.
Specifically, some derivatives have been shown to cause cell cycle arrest at the G2/M transition phase. nih.gov This is the phase where the cell prepares for mitosis (cell division). By arresting the cycle at this point, the compounds prevent the cancer cells from dividing. For instance, compound 15c, a tubulin polymerization inhibitor, was found to arrest the cell cycle at the G2/M transition in MCF-7 cells. nih.gov Another compound, 14g, from a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, also induced G2/M phase arrest in MCF-7 cells. nih.gov Furthermore, some novel pyrazolo[3,4-d]pyrimidines have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis. researchgate.net
Specific Cancer Cell Line Efficacy
The anticancer activity of 1H-pyrazolo[3,4-b]pyrazine derivatives has been evaluated against a variety of specific cancer cell lines, demonstrating a range of potencies and selectivities.
One notable derivative, compound 15c from the N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine series, displayed potent anti-proliferation against MCF-7 human breast cancer cells with an IC50 value of 0.067 µM. nih.gov Importantly, this compound showed high selectivity, being significantly less toxic to normal human embryonic lung WI-38 cells. nih.gov
In another study, compound 9a from a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines exhibited the highest anticancer activity against the HeLa cervical cancer cell line. nih.govnih.gov Meanwhile, compound 14g from the same series was particularly effective against MCF-7 breast cancer and HCT-116 colon cancer cells. nih.govnih.gov
A series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were screened against a broad panel of cancer cell lines, with compound QTZ05 showing the most potent and selective activity against four different colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO). nih.gov
Furthermore, certain pyrazolo[3,4-b]pyrazine derivatives, specifically compounds 25i and 25j, demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net The table below details the efficacy of selected derivatives against specific cancer cell lines.
| Derivative/Compound | Cancer Cell Line | IC50 Value | Reference |
| Compound 15c | MCF-7 (Breast) | 0.067 ± 0.003 µM | nih.gov |
| Compound 9a | HeLa (Cervical) | 2.59 µM | nih.govnih.gov |
| Compound 14g | MCF-7 (Breast) | 4.66 µM | nih.govnih.gov |
| Compound 14g | HCT-116 (Colon) | 1.98 µM | nih.govnih.gov |
| Compound QTZ05 | HCT-116 (Colon) | 2.3 µM | nih.gov |
| Compound QTZ05 | HCT-15 (Colon) | 10.2 µM | nih.gov |
| Compound 12b | A549 (Lung) | 8.21 µM | nih.gov |
| Compound 12b | HCT-116 (Colon) | 19.56 µM | nih.gov |
Anti-angiogenic Effects
In addition to directly inhibiting cancer cell proliferation, some 1H-pyrazolo[3,4-b]pyrazine derivatives also exhibit anti-angiogenic properties. nih.gov Angiogenesis is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis as it supplies tumors with necessary nutrients and oxygen.
One study found that compound 15c, a potent tubulin polymerization inhibitor, also demonstrated anti-angiogenic activities. nih.gov It was shown to block the migration, invasion, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Furthermore, it disrupted newly formed tube-like structures and regulated the levels of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinases-1 (TIMP-1), both of which are key players in the process of angiogenesis. nih.gov
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in various diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a major focus of drug discovery efforts. Derivatives of 1H-pyrazolo[3,4-b]pyrazin-3-amine have emerged as potent inhibitors of several important kinases.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a key downstream effector in the phosphatidylinositol-3-kinase (PI3K) signaling pathway, involved in regulating cell proliferation, apoptosis, and ion transport. nih.gov Dysregulation of SGK1 has been linked to various pathological conditions, including cancer, hypertension, and diabetes. nih.gov
Researchers have developed N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as highly active and selective SGK1 inhibitors. nih.gov Starting from a virtual screening hit, a combination of classical medicinal chemistry and library approaches led to the identification of potent small molecules with nanomolar activity. nih.gov These compounds demonstrated a favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profile, including metabolic stability in human liver fractions and good predicted absorption properties in Caco-2 cell monolayers. nih.gov
Notably, certain this compound derivatives, such as 14g and 14n, exhibited acceptable selectivity for SGK1 over other SGK isoforms. nih.gov The introduction of a methyl group at the 3-position of the pyrazolopyrazine core led to derivatives with very potent SGK inhibitory activity, with some compounds maintaining high potency even at elevated ATP concentrations. nih.gov
Table 1: SGK1 Inhibition by this compound Derivatives
| Compound | SGK1 IC₅₀ (nM) at 10 µM ATP | SGK1 IC₅₀ (nM) at 500 µM ATP |
|---|---|---|
| 21b | <15 | <35 |
| 21f | <15 | <35 |
| 21g | <15 | <35 |
| 14g | Data not available | Data not available |
| 14n | Data not available | Data not available |
Data sourced from a study on N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as SGK1 inhibitors. nih.gov
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its aberrant activity is frequently observed in various human cancers. mdpi.com The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a potent core for the development of CDK2 inhibitors. nih.govnih.gov
Structure-activity relationship (SAR) studies on 1H-pyrazolo[3,4-b]pyridine derivatives have led to the discovery of highly potent and selective CDK1/CDK2 inhibitors. nih.gov For instance, the compound BMS-265246 demonstrated IC₅₀ values of 6 nM and 9 nM against CDK1/cycB and CDK2/cycE, respectively. nih.gov X-ray crystallography studies revealed that these inhibitors bind to the ATP purine (B94841) binding site of CDK2, forming crucial hydrogen bonds with amino acid residues like Leu83. nih.govnih.gov
Further modifications, such as the bioisosteric replacement of a phenylsulfonamide moiety with a pyrazole (B372694) group, have yielded a new chemotype of CDK2 inhibitors based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold. mdpi.com One such derivative, compound 15, exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines. mdpi.com Mechanistic studies confirmed that this compound induces cell cycle arrest and apoptosis. mdpi.com
Table 2: CDK2 Inhibition by Pyrazolo[3,4-b]pyridine and Related Derivatives
| Compound | Target | IC₅₀ / Ki (nM) |
|---|---|---|
| BMS-265246 | CDK1/cycB | 6 |
| BMS-265246 | CDK2/cycE | 9 |
| Compound 15 | CDK2 | 5 (Ki) |
Data compiled from studies on 1H-pyrazolo[3,4-b]pyridine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. mdpi.comnih.gov
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways controlling cell growth, proliferation, and survival. Overexpression or mutation of EGFR is a common feature in many cancers, making it a well-established therapeutic target. nih.gov
While the provided search results primarily focus on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold for EGFR inhibition, they establish this general class of compounds as a significant source of EGFR inhibitors. nih.govnih.govresearchgate.net These derivatives are designed to be ATP-competitive inhibitors, targeting the kinase domain of EGFR. nih.gov For example, compound 12b, a 1H-pyrazolo[3,4-d]pyrimidine derivative, showed potent inhibitory activity against both wild-type EGFR (IC₅₀ = 0.016 µM) and the T790M mutant (IC₅₀ = 0.236 µM), which is a common mechanism of resistance to first-generation EGFR inhibitors. researchgate.net
The design of these inhibitors often incorporates key pharmacophoric features, such as a heterocyclic core that occupies the adenine (B156593) binding region and a hydrophobic moiety to interact with the hydrophobic region of the ATP-binding site. nih.gov
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for the development and function of the nervous system. rsc.orgresearchgate.net Gene fusions involving the neurotrophic tyrosine kinase receptor (NTRK) genes, which encode the TRK proteins, can lead to the formation of oncogenic fusion proteins that drive various types of cancer. researchgate.net
Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. rsc.orgresearchgate.net Among them, compound C03 emerged as a promising candidate with an IC₅₀ value of 56 nM against TRKA. rsc.orgresearchgate.net This compound also demonstrated significant antiproliferative activity against the Km-12 cell line (IC₅₀ = 0.304 μM) and exhibited good plasma stability. rsc.orgresearchgate.net
FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2) are two other important receptor tyrosine kinases implicated in cancer. FLT3 mutations are common in acute myeloid leukemia (AML), while VEGFR2 plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Research into pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of multi-kinase inhibitors that potently inhibit both FLT3 and VEGFR2. researchgate.net Through structural optimization of a hit compound, researchers identified a derivative, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea), with high potency against FLT3-driven AML cells and a significant anti-angiogenic effect. researchgate.net In a preclinical mouse model of AML, this compound led to complete tumor regression without apparent toxicity. researchgate.net
Antimicrobial Properties
In addition to their anticancer potential, derivatives of the 1H-pyrazolo[3,4-b]pyrazine core have been investigated for their antimicrobial activity.
A study on the synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives revealed that some of these compounds exhibit notable activity, particularly against anaerobic bacteria. nih.gov Compounds 1, 5, and 6 were tested against 25 strains of anaerobic and 25 strains of aerobic bacteria. They showed elevated activity against the anaerobes but low activity against the aerobes. nih.gov The tuberculostatic activity of the synthesized compounds was also evaluated, with minimum inhibitory concentration (MIC) values ranging from 22-100 microg/cm³. nih.gov
Another study focused on a series of pyrazolo[3,4-b]pyridines (6a-h) and evaluated their in vitro antibacterial activities against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The results indicated that some of these derivatives displayed moderate antibacterial activity against the tested strains. japsonline.com
Furthermore, the biological potential of pyrazole derivatives has been explored through the design of structures incorporating a 5-(4-nitrophenyl)furanyl fragment. biointerfaceresearch.com The resulting compounds were evaluated for their antimicrobial activity against reference strains of S. aureus, E. coli, and the fungus Candida albicans. biointerfaceresearch.com The study found that these pyrazole derivatives have a pronounced effect on the tested microbial strains, suggesting their promise for the development of new antimicrobial agents. biointerfaceresearch.com
Table 3: Mentioned Compounds
| Compound Name | Chemical Scaffold |
|---|---|
| This compound | 1H-Pyrazolo[3,4-b]pyrazine |
| N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | 1H-Pyrazolo[3,4-b]pyrazine |
| BMS-265246 | 1H-Pyrazolo[3,4-b]pyridine |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Pyrimidine (B1678525) |
| 1H-Pyrazolo[3,4-d]pyrimidine | 1H-Pyrazolo[3,4-d]pyrimidine |
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | 1H-Pyrazolo[3,4-d]pyrimidine |
| 1H-Pyrazolo[3,4-b]pyridine | 1H-Pyrazolo[3,4-b]pyridine |
Antibacterial Activity
Derivatives of the pyrazolo[3,4-b]pyrazine scaffold have been the subject of numerous studies to determine their efficacy against various bacterial species. Research has explored their action on both Gram-positive and mycobacterial strains.
Activity Against Gram-Positive Species
The antibacterial potential of pyrazolo[3,4-b]pyridine derivatives has been evaluated against several Gram-positive bacteria. In one study, a series of these compounds were tested against Bacillus subtilis and Staphylococcus aureus. The results, measured by the inhibition zone, indicated moderate antibacterial activity for several derivatives. nih.gov For instance, compounds 6a , 6b , 6c , 6d , 6g , and 6h showed notable inhibition against B. subtilis. nih.gov
Similarly, pyrazolo[3,4-g]pteridines, another class of related heterocyclic compounds, were screened against Staphylococcus aureus and Bacillus cereus. researchgate.net The findings revealed that all tested compounds possessed a moderate to good level of antibacterial activity against these Gram-positive species. researchgate.net Specifically, compounds 6a (R=(CH2)2–OH) , 7g (R=4-NO2Ph–) , and 8b (R=PhNH–) were identified as being particularly active. researchgate.net Other studies on pyrazolo[3,4-d]pyrimidine derivatives also demonstrated significant, dose-dependent activity against S. aureus. nih.gov
Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Gram-Positive Bacteria
| Compound | Inhibition Zone (mm) vs. B. subtilis | Inhibition Zone (mm) vs. S. aureus |
|---|---|---|
| 6a | 14 | 10 |
| 6b | 13 | 11 |
| 6c | 12 | 10 |
| 6d | 13 | 11 |
| 6g | 12 | 10 |
| 6h | 13 | 10 |
Data sourced from a study on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. nih.gov
Tuberculostatic Activity
The emergence of drug-resistant tuberculosis has spurred research into new chemical entities, including derivatives of 1H-pyrazolo[3,4-b]pyrazine. Several studies have confirmed the tuberculostatic potential of this class of compounds. Synthesized derivatives of pyrazolo-pyrazine and -pyridine have demonstrated in vitro tuberculostatic activity, with Minimal Inhibitory Concentration (MIC) values ranging from 22 to 100 µg/cm³. nih.govresearchgate.net
Research by Foks et al. highlighted the tuberculostatic effects of ammonium (B1175870) salts of pyrazines, identifying spiro-4-methylpiperazin-1,1-1H-pyrazolo [3,4-b]pyrazin-3-ylamine chloride as a potent compound. nih.gov More recent investigations focused on a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. nih.gov These compounds were evaluated in vitro using the Microplate Alamar Blue Assay (MABA) against the Mycobacterium tuberculosis H37Rv strain. The results indicated that a pyrazolo[3,4-b]pyridine derivative with specific substitutions—N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe—exhibits promising antituberculotic activity. nih.gov
Table 2: Tuberculostatic Activity of Selected Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives
| Compound Type | Methodology | Findings |
|---|---|---|
| Pyrazolo-pyrazine & -pyridine derivatives | In vitro testing | MIC values between 22-100 µg/cm³ nih.govresearchgate.net |
| Spiro-4-methylpiperazin-1,1-1H-pyrazolo [3,4-b]pyrazin-3-ylamine chloride | Tuberculostatic activity assessment | Identified as a potent compound nih.gov |
| Substituted pyrazolo[3,4-b]pyridine | MABA assay vs. M. tuberculosis H37Rv | A derivative with multiple specific substitutions showed promising activity nih.gov |
Antifungal Activity
The pyrazolo[3,4-b]pyrazine ring system and its analogues have been reported to possess antifungal properties. nih.govresearchgate.net Research into new pyrazolo[3,4-b]pyrazines and related heterocycles has included evaluations of their antifungal activity, with some of the prepared compounds demonstrating modest effects. nih.gov
A series of pyrazolo[3,4-b]pyridines were specifically tested for their in vitro antifungal activity against two clinically significant fungi, Candida albicans and Cryptococcus neoformans. nih.gov The study found that the compound's effectiveness was influenced by its substitutions. Among derivatives with a -CH3 group at the C-3 position, the compound without a substituent on the p'-phenyl ring (3a ) showed the best activity against both fungal strains. nih.gov For derivatives carrying a tert-butyl group at the C-3 position, the non-substituted p'-phenyl compound (3f ) was the most active. nih.gov
Antiparasitic Activity
The core structure of pyrazolo[3,4-b]pyrazine has been identified as a promising scaffold for developing agents against various parasites. nih.govresearchgate.net
Antimalarial Activity
The quest for novel antimalarial agents to combat drug-resistant strains of Plasmodium falciparum has led to the investigation of pyrazole-based heterocycles. Using a bioisosterism strategy, 1H-pyrazolo[3,4-b]pyridine 4-aminomethanol compounds were designed as structural analogues of the known antimalarial drug mefloquine. sigmaaldrich.com These compounds were tested in vitro against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) clones of P. falciparum, indicating that the 1-H-pyrazolo[3,4-b]pyridine system is a viable bioisosteric framework for antimalarial activity. sigmaaldrich.com
In a related area, 1,2,4-triazolo[4,3-a]pyrazines, which share the pyrazine (B50134) ring, have also been explored as potent antimalarial leads. A library of these compounds was screened against the P. falciparum 3D7 strain, with several tertiary alkylamine derivatives displaying IC50 values ranging from 9.90 to 23.30 µM.
Table 3: Antimalarial Activity of Tertiary Alkylamine 1,2,4-Triazolo[4,3-a]pyrazine Derivatives
| Compound | IC50 vs. P. falciparum 3D7 (µM) |
|---|---|
| 10 | 9.90 |
| 11 | 10.10 |
| 12 | 11.50 |
| 13 | 23.30 |
| 14 | 16.50 |
Data sourced from a study on amination reactions on a 1,2,4-triazolo[4,3-a]pyrazine scaffold.
Central Nervous System (CNS) Activity
Beyond antimicrobial and antiparasitic applications, derivatives of the pyrazolo[3,4-b]pyrazine scaffold have demonstrated activity within the central nervous system. A study involving the synthesis of new pyrazolo[3,4-b]pyrazines evaluated their potential as anticonvulsant agents. researchgate.net
Selected compounds from this series were tested for their ability to protect against pentylenetetrazole (PTZ)-induced tonic seizures. At a dose of 10 mg/kg, compounds 9a , 13a–d , and 14a showed very significant anticonvulsant activity, notably increasing the latency time of seizures. researchgate.net This indicates that the pyrazolo[3,4-b]pyrazine structure is a promising starting point for the development of new CNS-active agents.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation
Derivatives of the 1H-pyrazolo[3,4-b]pyrazine class have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These modulators bind to an allosteric site on the receptor, distinct from the glutamate binding site, to decrease its activity. This mechanism is of significant interest for the treatment of various central nervous system disorders.
A notable example from this class is 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF-06297470). This compound originated from a high-throughput screening hit and subsequent systematic structure-activity relationship (SAR) studies. These studies focused on optimizing pharmacological potency while maintaining favorable physicochemical and pharmacokinetic properties. PF-06297470 was identified as a highly potent, selective, and orally bioavailable mGluR5 NAM.
The development of such compounds highlights the potential of the pyrazolopyrazine scaffold in designing selective modulators for challenging CNS targets like mGluR5. The allosteric modulation approach offers a nuanced way to control receptor function compared to direct agonists or antagonists.
Neuroprotective Potential
The neuroprotective capacity of 1H-pyrazolo[3,4-b]pyrazine derivatives has been an area of active research. These compounds have shown promise in protecting neuronal cells from various insults, a key strategy in combating neurodegenerative diseases.
One of the mechanisms underlying the neuroprotective effects of these derivatives is their antioxidant activity. For instance, certain polysubstituted pyrazine derivatives have demonstrated the ability to protect SH-SY5Y neuroblastoma cells from oxidative damage induced by hydrogen peroxide (H₂O₂). nih.gov One such compound, A3B3C1, was found to act on the Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response. nih.gov By activating this pathway, the compound increases the expression of antioxidant proteins like NQO1 and HO-1, thereby shielding the cells from oxidative stress. nih.gov
Furthermore, some pyrazolo[3,4-d]pyrimidinone derivatives have shown the ability to prevent cytotoxicity mediated by amyloid-beta 42 (Aβ42) in mouse hippocampal neuronal HT22 cells. researchgate.net For example, compound 5i demonstrated significant cell viability (77%) in the presence of toxic Aβ42. researchgate.net This suggests that these compounds can interfere with the pathological processes initiated by amyloid peptides.
Anti-Alzheimer's Properties
The multifaceted nature of Alzheimer's disease (AD) necessitates therapeutic strategies that can address its complex pathology. Derivatives of 1H-pyrazolo[3,4-b]pyrazine have been explored as multifunctional agents with the potential to target several key aspects of AD.
A significant area of investigation is the inhibition of amyloid-beta (Aβ) aggregation, a hallmark of AD. Research has shown that certain pyrazolo[3,4-b]pyridine derivatives can bind with high and selective affinity to Aβ plaques in brain tissue from AD patients. mdpi.comresearchgate.net This suggests their potential use not only as therapeutic agents but also as probes for AD diagnosis. mdpi.comresearchgate.net
In addition to targeting Aβ, some pyrazine derivatives have been designed as multifunctional agents. Compound A3B3C1, for example, not only exhibits antioxidant properties but also inhibits the self-aggregation of Aβ1-42 and possesses metal-chelating properties. nih.gov Another approach involves the inhibition of enzymes implicated in AD pathogenesis. For instance, pyrimidine-based compounds have been investigated for their ability to inhibit Glycogen Synthase Kinase 3 (GSK-3), a potential target in AD. nih.gov
The table below summarizes the anti-Alzheimer's activities of selected pyrazine and pyrimidine derivatives.
| Compound | Target/Activity | Findings |
| A3B3C1 | Multifunctional (Antioxidant, Aβ1-42 aggregation inhibition, Metal chelation) | Represented the best multifunctional potency in a series of polysubstituted pyrazine derivatives. nih.gov |
| 5a and 5c | Aβ Plaque Binding | Demonstrated high and selective binding to amyloid plaques in AD patient brain slices. mdpi.comresearchgate.net |
| Compound 27 | GSK-3 Inhibition | A pyrimidine-based compound found to inhibit GSK-3, a potential target for AD. nih.gov |
| Compound 9 | Acetylcholinesterase (AChE) Inhibition | A selective eeAChE inhibitor with an IC50 of 200 nM and a strong huAChE inhibitor with an IC50 of 37.02 nM. mdpi.com |
| Compound 10 | Multifunctional (AChE inhibition, Aβ aggregation inhibition) | Inhibits self-induced Aβ aggregation (IC50 = 5800 nM) and huAChE (IC50 = 360 nM). mdpi.com |
Anti-inflammatory Activity
Chronic inflammation is a contributing factor to a wide range of diseases. Derivatives of 1H-pyrazolo[3,4-b]pyrazine have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory conditions.
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). bsu.edu.eg For example, a study on new pyrazolo[3,4-b]pyrazines evaluated their anti-inflammatory activity and found that some compounds exhibited remarkable effects. nih.govnih.gov
Compound 15 , a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine, showed anti-inflammatory activity comparable to the reference drug indomethacin (B1671933). nih.gov The conversion of this compound into its corresponding chalcone (B49325) derivative 25a led to a decrease in activity. nih.gov However, further modifications to the structure, such as the introduction of a pyrazolinyl substituent at the 5-position, resulted in compounds with restored anti-inflammatory potential. nih.gov
The table below presents the anti-inflammatory activity of several pyrazolo[3,4-b]pyrazine and pyrazolopyrimidine derivatives.
| Compound | Target/Activity | Inhibition Data |
| Compound 15 | Anti-inflammatory | Showed the highest anti-inflammatory activity, comparable to indomethacin (44.44% inhibition). nih.gov |
| Compound 25a | Anti-inflammatory | Displayed 12.5% inhibition of inflammation. nih.gov |
| Compound 26 | Anti-inflammatory | Showed 23.6% inhibition of inflammation. nih.gov |
| Compound 27 | Anti-inflammatory | Exhibited 15.07% inhibition of inflammation. nih.gov |
| Compound 8a | COX-2 Inhibition | 79.6% inhibition at 2 µM. bsu.edu.eg |
| Compound 10c | COX-2 Inhibition | 78.7% inhibition at 2 µM. bsu.edu.eg |
| Compound 13c | COX-2 Inhibition | 78.9% inhibition at 2 µM. bsu.edu.eg |
| Compound 11 | iNOS Inhibition | IC50 = 0.22 µM. bsu.edu.eg |
| Compound 8a-8g (except 8b, 8f) | iNOS Inhibition | IC50 values between 0.24 and 0.71 µM. bsu.edu.eg |
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Motifs for Biological Activity
The 1H-pyrazolo[3,4-b]pyrazine core is a foundational scaffold for a multitude of biologically active compounds. The arrangement of nitrogen atoms within this bicyclic heterocyclic system is crucial for establishing interactions with various biological targets. For instance, in the context of TANK-binding kinase 1 (TBK1) inhibitors, the pyrazolo[3,4-b]pyridine scaffold, a close analog, is a key structural motif. nih.gov The specific placement of nitrogen atoms allows for critical hydrogen bonding interactions within the kinase's ATP-binding site. nih.gov
Impact of Substituents at N1, C3, C4, C5, and C6 Positions
The biological activity of 1H-pyrazolo[3,4-b]pyrazin-3-amine derivatives can be finely tuned by the introduction of various substituents at different positions on the heterocyclic core.
N1 Position: The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in modulating the compound's properties. In many cases, an unsubstituted N1-H is essential for activity, as it can act as a hydrogen bond donor. nih.gov However, the introduction of alkyl or aryl groups at this position can also enhance potency or improve pharmacokinetic properties. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, N1-arylation was a key strategy for functionalization. researchgate.net
C3 Position: The C3 position is frequently substituted with an amino group, which is a critical pharmacophoric element. Modifications at this position often involve the introduction of various side chains to explore interactions with specific subpockets of the target protein.
C4, C5, and C6 Positions: Substituents on the pyrazine (B50134) ring at the C4, C5, and C6 positions significantly influence the electronic properties and steric profile of the molecule. For instance, in the development of TBK1 inhibitors, various substituents were explored at these positions to optimize potency and selectivity. nih.gov A review of 1H-pyrazolo[3,4-b]pyridines highlights that 3,4,6-trisubstitution and 3,5-disubstitution are predominant patterns. nih.gov
The following table summarizes the impact of various substituents on the biological activity of 1H-pyrazolo[3,4-b]pyrazine analogs:
| Position | Substituent Type | Impact on Activity | Reference |
| N1 | Unsubstituted (H) | Often crucial for hydrogen bond donation. | nih.gov |
| N1 | Aryl groups | Can enhance potency and allow for further functionalization. | researchgate.net |
| C3 | Amino group | Typically an essential pharmacophoric feature. | |
| C4, C5, C6 | Various | Modulates electronic and steric properties to fine-tune activity. | nih.govnih.gov |
Role of the Amine Moiety in Biological Interactions
The 3-amino group of this compound is a critical functional group that often acts as a key hydrogen bond donor, anchoring the molecule within the active site of its biological target. nih.gov The basicity of this amine can also be important for forming salt bridges with acidic residues in the protein. The orientation of the amine group and its ability to form specific hydrogen bonds are frequently the determining factors for the compound's biological activity.
Optimization of Physicochemical and Pharmacokinetic Properties through SAR
Structure-activity relationship studies are instrumental in optimizing the physicochemical and pharmacokinetic properties of this compound derivatives. By systematically modifying the substituents, researchers can improve properties such as solubility, metabolic stability, and cell permeability.
Scaffold Hopping Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original scaffold. nih.gov For the 1H-pyrazolo[3,4-b]pyrazine core, this could involve replacing the pyrazine ring with other heterocycles like pyridine (B92270), pyrimidine (B1678525), or even non-aromatic rings, while maintaining the essential pyrazole with its 3-amino substituent. researchgate.net
Mechanistic Investigations of Biological Action
Target Identification and Validation
There is no specific information in the reviewed literature identifying or validating biological targets for 1H-Pyrazolo[3,4-b]pyrazin-3-amine. Research on related but structurally distinct compounds, such as pyrazolo[3,4-b]pyridine derivatives, has identified targets like cyclin-dependent kinases (CDK), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov However, these findings cannot be directly extrapolated to the pyrazine-based analogue.
Enzyme Inhibition Studies
No specific enzyme inhibition studies, including kinetic data or IC₅₀ values, were found for this compound. While derivatives of the pyrazolo[3,4-b]pyrazine scaffold are noted to have potential as inhibitors of protein kinases, concrete data for the specified compound is absent. researchgate.net
Receptor Binding Affinity and Activity
Detailed studies concerning the receptor binding affinity and functional activity of this compound are not present in the available scientific literature.
Molecular Docking and Computational Studies
Comprehensive molecular docking and computational analyses for this compound are not available. Consequently, details regarding its specific ligand-protein interactions, binding pocket identification, and hydrogen bonding networks cannot be provided. Such studies have been performed for different heterocyclic systems like pyrazolo[3,4-d]pyrimidines, but not for the compound . drugbank.com
Preclinical Research and Development
In Vitro Profiling and Efficacy Studies
The 1H-pyrazolo[3,4-b]pyrazine scaffold and its isosteric analog, the 1H-pyrazolo[3,4-b]pyridine core, have been the subject of extensive in vitro research, demonstrating their potential as versatile platforms for the development of potent inhibitors against a range of biological targets implicated in various diseases, particularly cancer.
Derivatives of the pyrazolo[3,4-b]pyridine core have shown significant promise as inhibitors of several protein kinases. For instance, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been identified as potent tubulin polymerization inhibitors. One compound in this series, compound 15c , exhibited strong anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 0.067 µM. nih.gov Mechanistic studies revealed that this compound disrupts tubulin morphology and arrests the cell cycle at the G2/M phase. nih.gov Furthermore, it demonstrated anti-angiogenic properties by inhibiting the migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov
Another study focused on the development of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Monopolar spindle kinase 1 (Mps1), a key regulator of the mitotic checkpoint. Compound 31 from this series displayed potent Mps1 inhibition with an IC50 of 2.596 nM and showed significant anti-proliferative effects in various cancer cell lines, including MDA-MB-468 and MV4-11. nih.gov This compound also exhibited a favorable kinase selectivity profile when tested against a large panel of kinases. nih.gov
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its potential to inhibit Tropomyosin receptor kinases (TRKs). A series of derivatives were designed and synthesized, with compound C03 showing an IC50 value of 56 nM against TRKA and inhibiting the proliferation of the Km-12 cell line with an IC50 of 0.304 µM. nih.gov
In the context of the pyrazolo[3,4-b]pyrazine core, a patent application has described a series of novel compounds as inhibitors of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). nih.gov The application provides data on the inhibitory activity of these compounds against both SHP2 and the downstream signaling molecule pERK. nih.gov
The table below summarizes the in vitro activities of selected pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine derivatives.
| Compound Class | Target | Key Findings | Reference |
| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines | Tubulin | Compound 15c: IC50 = 0.067 µM (MCF-7); G2/M cell cycle arrest; anti-angiogenic. | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Mps1 | Compound 31: IC50 = 2.596 nM; potent anti-proliferative activity. | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | Compound C03: IC50 = 56 nM; inhibited Km-12 cell proliferation (IC50 = 0.304 µM). | nih.gov |
| Pyrazolo[3,4-b]pyrazines | SHP2 | Described as potent inhibitors of SHP2 and pERK. | nih.gov |
In Vivo Efficacy Studies in Animal Models
While specific in vivo efficacy data for 1H-Pyrazolo[3,4-b]pyrazin-3-amine is not publicly available, studies on related compounds with the pyrazolo[3,4-b]pyridine scaffold have demonstrated their potential in preclinical animal models of cancer.
Xenograft Mouse Models
A notable example is compound 31 , a potent Mps1 inhibitor with a pyrazolo[3,4-b]pyridine core. This compound showed significant antitumor efficacy in a xenograft model using MDA-MB-468 breast cancer cells. nih.gov The study reported that the compound was well-tolerated at efficacious doses. nih.gov
The general approach for evaluating anticancer agents in xenograft models involves implanting human tumor cells into immunocompromised mice. researchgate.net The growth of the resulting tumors is monitored over time, and the effect of the test compound on tumor volume is compared to a vehicle-treated control group.
Parkinsonian Nonhuman Primate Models
There is currently no available information on the evaluation of this compound or closely related analogs in Parkinsonian nonhuman primate models. These models are typically used to assess the efficacy of potential therapeutics for Parkinson's disease by evaluating their ability to alleviate motor symptoms induced by neurotoxins like MPTP.
Pharmacokinetic Profiling
Specific pharmacokinetic data for this compound has not been reported. However, some studies on related pyrazolo[3,4-b]pyridine derivatives have included pharmacokinetic assessments.
For example, the Mps1 inhibitor compound 31 was reported to have suitable preclinical pharmacokinetic parameters, which supported its further investigation. nih.gov Another study on a series of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors found that compound C03 possessed good plasma stability. nih.gov
Pharmacokinetic studies in preclinical animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies help in understanding the drug's bioavailability, half-life, and potential for accumulation in different tissues, which are critical parameters for designing clinical trials.
Safety and Toxicity Assessments
Detailed safety and toxicity assessments for this compound are not available in the public literature.
In the study of the Mps1 inhibitor compound 31 , it was noted that the compound showed no obvious toxicity in the in vivo xenograft model at the tested doses. nih.gov Similarly, a study on pyrazolo[3,4-d]pyrimidine analogues reported that two compounds with antiamoebic activity were found to have low cytotoxicity against the human breast cancer MCF-7 cell line. researchgate.net
Preclinical safety and toxicity assessments are a critical component of drug development and involve a series of in vitro and in vivo studies to identify potential adverse effects of a new chemical entity before it can be administered to humans.
Future Directions and Therapeutic Potential
Development of Novel Therapeutic Agents
The versatility of the pyrazolo[3,4-b]pyrazine core has made it a focal point for the development of new therapeutic agents, especially in oncology. Researchers have successfully synthesized numerous derivatives targeting key enzymes involved in cell proliferation and survival.
A significant area of focus is the inhibition of protein kinases. Derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent and selective inhibition of several critical kinases. For instance, structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors of Cyclin-Dependent Kinases 1 and 2 (CDK1/CDK2), which are crucial for cell cycle progression. nih.govnih.gov One such inhibitor, BMS-265246, demonstrated high potency with IC50 values of 6 nM and 9 nM for CDK1/cycB and CDK2/cycE, respectively, highlighting the scaffold's potential for developing cytotoxic agents that can block the cell cycle or induce apoptosis in cancer cells. nih.govnih.gov
Further research has expanded the targets to include Tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation when overexpressed. rsc.orgrsc.org By employing scaffold hopping and computer-aided drug design, scientists have synthesized pyrazolo[3,4-b]pyridine derivatives with significant TRKA inhibitory activity. rsc.orgrsc.org Compound C03, for example, showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM. rsc.orgrsc.org Similarly, derivatives have been developed to overcome resistance in existing cancer therapies, such as inhibitors targeting the Anaplastic Lymphoma Kinase (ALK) L1196M gatekeeper mutation, a common cause of resistance to the drug crizotinib (B193316) in non-small cell lung cancer. nih.gov
The therapeutic potential extends beyond kinase inhibition. A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized as tubulin polymerization inhibitors. nih.gov One compound, 15c, was particularly effective against MCF-7 breast cancer cells (IC50 of 0.067 μM) and was shown to arrest the cell cycle at the G2/M phase, demonstrating anti-angiogenic properties by blocking cell migration and invasion. nih.gov The broad biomedical applications for this class of compounds also include agents for anti-inflammatory, anti-Leishmania, and antimicrobial therapies. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov
Table 1: Examples of 1H-Pyrazolo[3,4-b]pyridine/pyrazine (B50134) Derivatives as Therapeutic Agents
| Compound/Derivative Class | Therapeutic Target | Potential Application | Key Findings |
|---|---|---|---|
| BMS-265246 | CDK1/CDK2 | Cancer | Potent and selective inhibitor; IC50 = 6 nM (CDK1), 9 nM (CDK2). nih.gov |
| Compound C03 | TRKA | Cancer | IC50 = 56 nM against TRKA; Inhibits proliferation of Km-12 cell line. rsc.orgrsc.org |
| 1H-pyrazolo[3,4-b]pyridine derivatives | ALK-L1196M | Non-small cell lung cancer | Designed to overcome crizotinib resistance. nih.gov |
| Compound 15c | Tubulin Polymerization | Breast Cancer | IC50 = 0.067 μM against MCF-7 cells; shows anti-angiogenic effects. nih.gov |
| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines | DYRK1A/1B | Colon Cancer | Compound 8h showed IC50 = 3 nM against DYRK1B. nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | EGFR (WT and T790M) | Cancer | Compound 12b showed potent inhibition with IC50 = 0.016 µM (WT) and 0.236 µM (T790M). nih.gov |
Exploration of New Biological Targets
While kinases remain a primary focus, the structural versatility of the 1H-pyrazolo[3,4-b]pyrazine scaffold allows for the exploration of a diverse range of other biological targets. The identification of these new targets opens up avenues for treating a wider spectrum of diseases.
Research has identified derivatives active against targets beyond the well-established cancer-related kinases. For example, certain 1H-pyrazolo[3,4-b]pyridines act as repressors of spleen tyrosine kinase (Syk), an encouraging approach for treating allergic and autoimmune disorders like rheumatoid arthritis. nih.gov Others have been developed as stimulators of soluble guanylate cyclase (sGC), an enzyme crucial in the nitric oxide signaling pathway, presenting a promising treatment strategy for pulmonary hypertension. nih.govmdpi.com
In the realm of neurodegenerative diseases, Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated as an α-secretase inhibitor for its potential in treating Alzheimer's disease. mdpi.com This indicates that the scaffold can be tailored to interact with enzymes involved in neurological pathways. The broad range of activities reported, including antiviral, antibacterial, and antimalarial effects, suggests that the core structure can interact with numerous biological systems and targets, many of which are yet to be fully explored. mdpi.com The development of new derivatives and screening them against a wide array of enzymes, receptors, and cellular pathways will likely uncover novel mechanisms of action and therapeutic applications.
Table 2: Emerging Biological Targets for 1H-Pyrazolo[3,4-b]pyrazine/pyridine (B92270) Scaffolds
| Biological Target | Potential Therapeutic Area | Derivative Class | Reference |
|---|---|---|---|
| Spleen Tyrosine Kinase (Syk) | Autoimmune Disorders, Allergies | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |
| Soluble Guanylate Cyclase (sGC) | Pulmonary Hypertension | 1H-Pyrazolo[3,4-b]pyridines | nih.govmdpi.com |
| α-Secretase | Alzheimer's Disease | Etazolate (a pyrazolo[3,4-b]pyridine) | mdpi.com |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | 1H-Pyrazolo[3,4-d]pyrimidines | nih.gov |
| Anaplastic Lymphoma Kinase (ALK) | Non-small cell lung cancer | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A/1B (DYRK1A/1B) | Cancer, Neurological Disorders | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |
| Tubulin | Cancer | N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines | nih.gov |
Advancements in Synthetic Methodologies for Scalable Production
The transition of a promising compound from a laboratory curiosity to a viable therapeutic agent hinges on the ability to produce it on a large scale efficiently and cost-effectively. Recent advancements in synthetic chemistry have addressed this challenge for the 1H-pyrazolo[3,4-b]pyrazine core.
A significant breakthrough is the development of a continuous flow formylation and hydrazine (B178648) cyclization cascade for the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. amazonaws.comresearchgate.netfigshare.com This method is noted for being safe and robust, and it has been successfully demonstrated on a multi-kilogram scale, which is essential for large-scale manufacturing. figshare.com Continuous flow processes offer superior control over reaction parameters, improved safety, and higher throughput compared to traditional batch synthesis.
Other modern synthetic strategies focus on efficiency and environmental sustainability. One-pot, three-component reactions are frequently used to construct the pyrazolo[3,4-b]pyridine ring system in high yields, avoiding regioselectivity issues that can plague other methods. mdpi.com Green chemistry approaches are also being adopted, such as the use of ultrasound-assisted synthesis, which can dramatically reduce reaction times and energy consumption. researchgate.net Furthermore, novel catalytic methods, including copper and palladium-promoted coupling reactions, are being employed to efficiently functionalize the core structure, allowing for the creation of diverse chemical libraries for drug discovery. researchgate.net These advanced methodologies are crucial for making the production of pyrazolo[3,4-b]pyrazine derivatives more practical and economically viable for pharmaceutical development. doaj.org
Design of Probes for Diagnostic Applications (e.g., Alzheimer's Disease)
Beyond therapeutics, the unique chemical properties of the 1H-pyrazolo[3,4-b]pyrazine scaffold are being harnessed to create diagnostic tools. A notable application is in the development of probes for imaging amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). nih.gov The ability to visualize these plaques in the living brain is critical for early diagnosis and for monitoring the effectiveness of new treatments. nih.govnih.gov
Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives specifically designed to bind to Aβ plaques. mdpi.com In one study, three new compounds were synthesized, with two of them—a dimethylamino-substituted and a pyrene-substituted derivative—demonstrating high and selective binding to amyloid plaques in brain tissue from AD patients when observed with fluorescent confocal microscopy. mdpi.com These compounds exhibited favorable photophysical properties, and the dimethylamine (B145610) phenyl-bearing derivative showed an exceptionally large Stokes shift, which is advantageous for fluorescence imaging applications. mdpi.com
While established PET imaging agents for amyloid like [¹¹C]PIB and [¹⁸F]-FDDNP exist, the development of new chemical entities like these pyrazolo[3,4-b]pyridine derivatives is vital. nih.govnih.gov To the best of our knowledge, this was the first report connecting this specific scaffold with high-affinity binding to amyloid plaques. mdpi.com This pioneering work reveals the potential of pyrazolo[3,4-b]pyridines to serve as a foundational structure for a new class of AD diagnostic probes, potentially for various imaging modalities such as PET, SPECT, or fluorescence microscopy. mdpi.comnih.gov
Table 3: Pyrazolo[3,4-b]pyridine Derivatives as Potential Amyloid Plaque Probes
| Derivative | Key Feature | Application | Finding |
|---|---|---|---|
| Dimethylamine phenyl-substituted pyrazolopyridine | Large Stokes Shift | Fluorescence Imaging of Aβ plaques | Demonstrated high and selective binding to amyloid plaques in AD brain tissue. mdpi.com |
| Pyrene-substituted pyrazolopyridine | Fluorescent Moiety | Fluorescence Imaging of Aβ plaques | Demonstrated high and selective binding to amyloid plaques in AD brain tissue. mdpi.com |
Combination Therapies and Drug Repurposing
The future utility of 1H-pyrazolo[3,4-b]pyrazine derivatives will also be shaped by their use in combination therapies and through drug repurposing. In complex diseases like cancer, combination therapies that target multiple pathways simultaneously often yield better outcomes and can overcome drug resistance. The potent and specific activities of pyrazolo[3,4-b]pyrazine derivatives make them excellent candidates for such approaches. For instance, research on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines with anti-tumor efficacy in breast cancer models suggests that the most potent compounds could be explored for combination treatments with immunotherapeutic drugs. mdpi.com
Drug repurposing, or finding new uses for existing compounds, is another promising avenue. The broad spectrum of biological activities associated with the pyrazolo[3,4-b]pyrazine scaffold—including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects—makes it a prime candidate for such investigations. nih.govmdpi.commdpi.com A compound initially developed as a kinase inhibitor for cancer could be screened for activity against inflammatory or neurological disorders where similar signaling pathways may be involved. The clinical investigation of Etazolate for Alzheimer's disease is a prime example of the scaffold's diverse applicability. mdpi.com Systematically screening existing libraries of pyrazolo[3,4-b]pyrazine derivatives against new biological targets could rapidly identify lead compounds for a variety of untreated or undertreated conditions, significantly shortening the drug development timeline.
常见问题
Q. Critical Factors :
- Temperature : Higher temperatures (reflux conditions) improve reaction rates but may reduce selectivity.
- Catalyst Loading : TFA (10–30 mol%) enhances cyclization efficiency in toluene .
- Purification : Recrystallization from acetonitrile or dichloromethane is preferred for removing unreacted starting materials .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyrazole Ring Protons : Resonances at δ 7.8–8.2 ppm (doublets for H-4 and H-6) .
- Amine Group : Broad singlet at δ 5.5–6.0 ppm, often exchangeable with D₂O .
- Aryl Substituents : Distinct splitting patterns (e.g., para-substituted phenyl groups show AA'BB' coupling) .
- IR Spectroscopy :
- Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the pyrazine core .
- Mass Spectrometry :
- Molecular ion peaks (e.g., m/z 260.04 for 5-iodo derivatives) and fragmentation patterns validate structural integrity .
Q. Best Practices :
- Use deuterated DMSO for NMR to resolve amine protons.
- Combine multiple techniques (e.g., HRMS with elemental analysis) for unambiguous confirmation .
Advanced: How can computational methods like DFT or reaction path simulations enhance the design of novel derivatives?
Methodological Answer:
- DFT Calculations :
- Reaction Path Search Algorithms :
- Quantum-chemical simulations (e.g., using GRRM software) identify low-energy pathways for complex multi-step reactions .
- Docking Studies :
- Screen derivatives for binding affinity to biological targets (e.g., kinases) to prioritize synthesis .
Case Study :
ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 60% for pyrazolo-pyridines .
Advanced: What strategies resolve contradictions in reported synthetic methodologies for pyrazolo-pyrazine derivatives?
Methodological Answer:
- Systematic Solvent Screening :
- Conflicting yields in acetonitrile vs. toluene (e.g., 45% vs. 72%) can arise from solvent polarity effects on intermediate stability .
- Catalyst Re-evaluation :
- Compare TFA vs. p-toluenesulfonic acid (PTSA) in analogous reactions to identify optimal proton sources .
- Byproduct Analysis :
- Use LC-MS to detect side products (e.g., dimerization in halogen-rich conditions) and adjust stoichiometry .
Q. Recommendation :
- Reproduce key steps under controlled conditions (e.g., inert atmosphere, moisture-free solvents) to validate reproducibility .
Safety: What are the key safety considerations when handling this compound and its derivatives?
Methodological Answer:
- Hazard Classification :
- Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) require PPE (gloves, lab coats) .
- Ventilation :
- Use fume hoods during synthesis to mitigate inhalation risks (H335 for respiratory tract irritation) .
- Spill Management :
Q. Documentation :
- Refer to Safety Data Sheets (SDS) for specific derivatives (e.g., 5-nitro variants) due to variable nitro group reactivity .
Biological Evaluation: How can researchers methodologically assess the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Screening :
- In Silico Profiling :
- Dose-Response Studies :
- Use logP values (calculated via ChemAxon) to optimize solubility for in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
